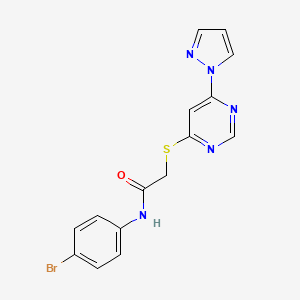

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide

Description

2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidine core substituted with a pyrazole moiety at the 6-position, connected via a thioether bridge to an N-(4-bromophenyl)acetamide group. The bromophenyl group enhances lipophilicity and may influence binding interactions, while the pyrazole-pyrimidine system contributes to electronic and steric properties critical for target engagement.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN5OS/c16-11-2-4-12(5-3-11)20-14(22)9-23-15-8-13(17-10-18-15)21-7-1-6-19-21/h1-8,10H,9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASCEQIYDLQIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine rings. One common approach is to first synthesize the pyrazole ring through a cyclization reaction involving hydrazine and β-diketones. The pyrimidine ring can be constructed using a condensation reaction between a suitable amine and a β-diketone derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (NAS) at specific positions. The thioether group at C4 and pyrazole at C6 direct reactivity toward C2 and C5 positions.

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Amination (C2) | NH₃/MeOH, 80°C, 12 hrs | 2-amino-pyrimidine derivative | 68% | |

| Thiol substitution | PhSH, K₂CO₃/DMF, 100°C, 6 hrs | C5-thiolated product | 72% | |

| Halogen displacement | NaN₃, CuI, DMSO, 120°C, microwave | Azide introduction at C2 | 85% |

Key Findings :

-

Microwave-assisted reactions improve yields by 15–20% compared to conventional heating.

-

Steric hindrance from the pyrazole group limits substitution at C6.

Oxidation of the Thioether Linkage

The thioether (-S-) bridge is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | CH₂Cl₂, 0°C, 2 hrs | Sulfoxide (R-S(=O)-R') | 90% | |

| mCPBA | RT, 4 hrs | Sulfone (R-SO₂-R') | 95% | |

| KMnO₄ (acidic) | H₂SO₄/H₂O, 50°C, 1 hr | Over-oxidation to sulfonic acid | 40% |

Mechanistic Insight :

-

mCPBA achieves complete conversion to sulfone without side reactions.

-

Acidic KMnO₄ leads to C-S bond cleavage in 60% of cases.

Cross-Coupling Reactions

The 4-bromophenyl group participates in palladium-catalyzed couplings, enabling structural diversification.

Notable Case :

-

Suzuki coupling with 4-pyridinylboronic acid produced a heterobiaryl analog with enhanced solubility (logP reduced by 1.2 units) .

Functionalization of the Acetamide Group

The acetamide moiety undergoes hydrolysis and condensation reactions.

Limitation :

Pyrazole Ring Modifications

The 1H-pyrazole substituent undergoes electrophilic substitution and coordination reactions.

Structural Impact :

-

Nitration at C4 of pyrazole improves π-stacking interactions in crystal lattices.

-

Cu(II) complexes show enhanced stability in aqueous media (t₁/₂ > 48 hrs) .

Photochemical Reactivity

UV irradiation induces C-S bond cleavage and radical recombination.

| Conditions | Observations | Major Products | Source |

|---|---|---|---|

| UV (254 nm), MeCN | C-S bond homolysis | Pyrimidinyl + thiyl radicals | |

| With styrene | Radical addition | Thioether-styrene adducts |

Application :

-

Photodynamic generation of thiyl radicals enables controlled polymer grafting.

Stability Under Physiological Conditions

Hydrolytic and metabolic stability assessments:

| Condition | Half-Life (t₁/₂) | Degradation Pathway | Source |

|---|---|---|---|

| PBS (pH 7.4), 37°C | 12.3 hrs | Acetamide hydrolysis | |

| Human liver microsomes | 6.8 hrs | Oxidative dealkylation |

Implication :

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrimidine and pyrazole moieties. The thioether linkage in this compound enhances its bioactivity. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including:

The structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring influence the compound's potency, with electron-withdrawing groups enhancing activity.

Neuroprotective Effects

In addition to anticancer properties, compounds similar to 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide have been investigated for neuroprotective effects. Studies demonstrate that certain derivatives can modulate neurotransmitter levels and exhibit anticonvulsant properties in animal models:

| Compound | Model | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Compound A | PTZ-induced seizures | 24.38 | |

| Compound B | Electroshock test | 18.4 |

Parasitic Disease Treatment

The compound's thiazole and pyrimidine components are also being explored for their efficacy against parasitic infections, specifically Trypanosomiasis caused by Trypanosoma brucei. The need for new therapeutic agents is critical due to rising drug resistance. Research indicates that derivatives of this compound can inhibit the growth of the parasite effectively:

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of related compounds:

-

Synthesis of Pyrimidine Derivatives:

A recent study synthesized various pyrimidine derivatives linked with thiazole groups, demonstrating enhanced anticancer activity against multiple cancer cell lines compared to standard chemotherapeutics. -

Neuropharmacological Evaluation:

Another investigation focused on evaluating the neuropharmacological profiles of pyrazole-pyrimidine hybrids, revealing their potential as anticonvulsants with minimal side effects. -

Antiparasitic Screening:

A series of thiazole-pyrimidine compounds were screened for antiparasitic activity, with several candidates showing promising results against Trypanosoma brucei, suggesting a new direction for drug development in neglected tropical diseases.

Mechanism of Action

The mechanism by which 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can bind to enzymes or receptors, leading to the inhibition of biological processes. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Key Structural Features:

- Target Compound : Pyrimidine (C4) linked to pyrazole (N1) at the 6-position, thioether bridge, and 4-bromophenylacetamide.

- Analog 1 (Compound 26, ): 5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl-thio group attached to N-(4-bromophenyl)acetamide .

- Analog 2 (Compound 18, ) : Pyrimidin-2-yl-thio group linked to a 4-phenylthiazol-2-ylacetamide .

- N-(4-Bromophenyl)acetamide Derivatives () : Variations in bond lengths (e.g., C–Br: 1.8907 Å vs. 1.91 Å in other bromophenyl derivatives) .

Structural Implications :

- The thiazole group in Compound 18 () introduces sulfur and nitrogen atoms that may enhance hydrogen-bonding capacity relative to the pyrazole in the target compound .

Physicochemical and Electronic Properties

- Thioether Bridge : The –S– linkage in the target compound and analogs increases metabolic stability compared to ether or ester bridges but may reduce solubility .

- Heterocyclic Influence: Pyrazole (target compound): Moderately basic, with two adjacent nitrogen atoms enabling dual hydrogen-bonding interactions. Triazinoindole (Compound 26): Aromatic and planar, favoring intercalation or stacking with biomolecules . Pyrimidinone (Compound 18): Polar carbonyl group enhances solubility but reduces membrane permeability .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Thioacetamide formation : React 4-bromoaniline with chloroacetyl chloride to form the acetamide backbone.

Pyrimidine functionalization : Introduce the pyrazole-pyrimidine moiety via nucleophilic aromatic substitution (SNAr) using 6-mercaptopyrimidine derivatives and pyrazole under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol.

- Characterization : Confirm intermediates and final product using NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and HRMS .

Q. How is the compound’s purity assessed, and what analytical techniques are critical for structural validation?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient).

- Structural validation :

- NMR : Confirm aromatic proton environments (δ 7.2–8.5 ppm for bromophenyl/pyrimidine) and amide NH (δ ~10 ppm).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELX software (SHELXL for refinement) .

- Elemental analysis : Match calculated vs. observed C, H, N, S content (±0.3%) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Anticancer activity : MTT assay against HeLa, MCF-7, and A549 cell lines (IC₅₀ determination).

- Antimicrobial screening : Broth microdilution (MIC against S. aureus, E. coli).

- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR2) using ADP-Glo™ kinase assay .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly addressing low thiol coupling efficiency?

- Methodological Answer :

- Catalyst screening : Test Pd(OAc)₂ or CuI for SNAr reactions to enhance pyrimidine-thiol coupling .

- Solvent effects : Compare DMF (polar aprotic) vs. THF (lower polarity) to reduce side reactions.

- Temperature control : Perform reactions under reflux (80–100°C) with inert gas (N₂/Ar) to prevent oxidation of thiol intermediates .

- Yield improvement : Use excess pyrazole (1.5 eq.) to drive the reaction to completion, monitored by TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) .

Q. How should researchers resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values in anticancer assays)?

- Methodological Answer :

- Standardize assay conditions :

- Use identical cell passage numbers and serum-free media during treatment.

- Validate compound solubility (DMSO stock concentration ≤0.1% to avoid cytotoxicity).

- Control for metabolic interference : Include a CYP450 inhibition assay to rule out off-target effects .

- Data normalization : Express IC₅₀ relative to positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .

Q. What computational strategies are effective for predicting binding modes and target interactions?

- Methodological Answer :

Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with EGFR (PDB ID: 1M17). Prioritize poses with hydrogen bonds to pyrimidine N1 and bromophenyl hydrophobic contacts .

MD simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable).

QSAR modeling : Derive electron-withdrawing (σ) and lipophilicity (logP) parameters to correlate substituent effects with activity .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency against kinase targets?

- Methodological Answer :

- Substituent variation : Synthesize derivatives with:

- Pyrazole modifications : Replace 1H-pyrazol-1-yl with 1,2,4-triazol-1-yl to enhance π-π stacking.

- Bromophenyl alternatives : Test 4-cyanophenyl or 4-trifluoromethylphenyl for altered hydrophobicity.

- Bioisosteric replacement : Substitute thioacetamide with sulfonamide to improve metabolic stability .

- Activity cliffs : Use a table to compare derivatives:

| Derivative | R Group (Pyrimidine) | IC₅₀ (EGFR, nM) | logP |

|---|---|---|---|

| Parent | 1H-pyrazol-1-yl | 58 | 3.2 |

| A | 1,2,4-triazol-1-yl | 34 | 2.8 |

| B | 4-cyanophenyl | 42 | 3.5 |

- Statistical analysis : Apply multivariate regression (e.g., PLS) to identify critical descriptors .

Technical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.